1-(2,3,4,5-tetrafluorophenyl)ethanone
Overview
Description
2’,3’,4’,5’-Tetrafluoroacetophenone is a fluorinated aromatic ketone with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol . It is characterized by the presence of four fluorine atoms attached to the benzene ring, making it a highly fluorinated compound. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3’,4’,5’-Tetrafluoroacetophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of fluorobenzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 2’,3’,4’,5’-Tetrafluoroacetophenone often involves similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,5’-Tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2’,3’,4’,5’-Tetrafluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’-Tetrafluoroacetophenone involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds with biological molecules, making it a potent inhibitor of certain enzymes and proteins. The pathways involved in its action include inhibition of enzyme activity and disruption of protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks one fluorine atom compared to 2’,3’,4’,5’-Tetrafluoroacetophenone.
2,2,2,4’-Tetrafluoroacetophenone: Has a different substitution pattern on the benzene ring.
2,2,2,3’-Tetrafluoroacetophenone: Another isomer with a different substitution pattern.
Uniqueness
2’,3’,4’,5’-Tetrafluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four fluorine atoms enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2,3,4,5-tetrafluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c1-3(13)4-2-5(9)7(11)8(12)6(4)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKCLBMVRLLJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404498 | |
Record name | 2',3',4',5'-Tetrafluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66286-21-3 | |
Record name | 2',3',4',5'-Tetrafluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3',4',5'-Tetrafluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.